Lydimycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lydimycin is a polyketide antibiotic belonging to a family of hybrid nonribosomal peptide-polyketide scaffolds. It possesses unique tetramic acid and pyrrolidine moieties at each end of its structure . This compound is produced by culturing a this compound-producing actinomycete in a suitable aqueous nutrient medium under aerobic conditions . This compound is known for its antifungal and antibiotic properties, making it useful in preventing the growth of susceptible organisms .

准备方法

合成路线和反应条件: 利迪霉素是通过使用链霉菌属的一种利迪霉素产生菌株的微生物发酵过程产生的 . 发酵是在有氧条件下在含水营养培养基中进行。 该过程包括培养放线菌,然后从培养液中提取和纯化利迪霉素 .

工业生产方法: 对于工业生产,发酵过程被放大,并且使用溶剂提取和分配色谱法提取该化合物以获得更高的纯度 . 冻干制剂可以进一步加工以获得纯形式的利迪霉素 .

化学反应分析

反应类型: 利迪霉素经历各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于改变化合物的结构和增强其生物活性至关重要 .

常见试剂和条件: 在利迪霉素反应中使用的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 取代反应通常涉及胺和硫醇等亲核试剂 .

科学研究应用

Antimicrobial Properties

Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.

- Antifungal Activity : this compound has been shown to inhibit the growth of various fungal pathogens, including:

- Antibacterial Activity : Recent studies have indicated that this compound can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .

Sanitation and Industrial Uses

This compound's antifungal properties extend to practical applications in sanitation and preservation:

- Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .

- Industrial Preservatives : this compound is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .

Research and Case Studies

Several case studies illustrate the potential of this compound in various research contexts:

- Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that this compound can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .

- High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, this compound was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .

Comparative Analysis of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antimicrobial Research | Inhibits growth of various fungi and bacteria | Broad-spectrum antimicrobial activity |

| Sanitation | Used in wash solutions for cleaning hands and surfaces | Effective against pathogenic fungi |

| Industrial Preservation | Acts as an antifungal agent for textiles and paper products | Prevents spoilage and extends product shelf life |

| Biocontrol | Induces sporulation in microbial interactions | Potential for sustainable agricultural practices |

作用机制

利迪霉素通过抑制敏感生物体的生长发挥其作用。 它靶向参与必需细胞成分生物合成的特定酶和途径,导致细胞过程被打乱,最终导致细胞死亡 . 分子靶点包括参与细胞壁成分和蛋白质合成的酶 .

相似化合物的比较

利迪霉素的独特之处在于其混合非核糖体肽-聚酮类骨架,这使其与其他聚酮类抗生素区别开来。 类似的化合物包括其他聚酮类抗生素,如红霉素和四环素,它们也具有复杂的结构并表现出广谱抗菌活性 . 利迪霉素独特的四氢吡喃酸和吡咯烷部分赋予其独特的生物学特性 .

类似化合物列表:- 红霉素

- 四环素

- 利迪霉素 A (利迪霉素的类似物)

生物活性

Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.

Antimicrobial Properties

This compound has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA | 0.5 | |

| Streptococcus pneumoniae | 1.0 | |

| Candida albicans | 2.0 | |

| Phytophthora spp. | 0.73 - 2.67 |

Induction of Sporulation

Recent studies utilizing mass spectrometry imaging have revealed that this compound not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that this compound can trigger morphological differentiation in certain bacterial species .

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for this compound production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in this compound production, further elucidating its role in microbial interactions and sporulation .

Clinical Relevance

This compound's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of this compound as an alternative treatment option, particularly in cases where conventional antibiotics failed

Agricultural Applications

In agricultural settings, this compound has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .

属性

CAS 编号 |

10118-85-1 |

|---|---|

分子式 |

C10H14N2O3S |

分子量 |

242.30 g/mol |

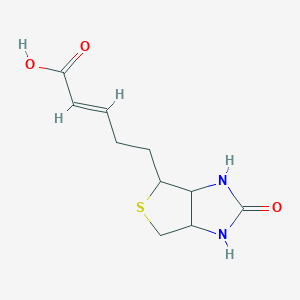

IUPAC 名称 |

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid |

InChI |

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1 |

InChI 键 |

NZERRTYPTPRCIR-ARSLAPBQSA-N |

SMILES |

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |

手性 SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2 |

规范 SMILES |

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。